molecular formula C14H23NO6 B2608160 3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid CAS No. 1822533-03-8

3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid

Cat. No.: B2608160
CAS No.: 1822533-03-8
M. Wt: 301.339
InChI Key: NMFRPSRYHGETSC-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid is a complex organic compound that features a pyrrolidine ring substituted with tert-butoxycarbonyl and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the tert-butoxycarbonyl (Boc) protecting group using tert-butyl chloroformate in the presence of a base such as triethylamine. The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential as a building block in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule during synthetic processes. The methoxycarbonyl group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate: Similar structure but lacks the propanoic acid moiety.

    tert-Butyl 3-(methoxycarbonyl)pyrrolidine-2-carboxylate: Similar structure with a different position of the carboxylate group.

Uniqueness

3-(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid is unique due to the presence of both tert-butoxycarbonyl and methoxycarbonyl groups on the pyrrolidine ring, along with the propanoic acid moiety

Properties

IUPAC Name

3-[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-8-9(5-6-11(16)17)7-10(15)12(18)20-4/h9-10H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFRPSRYHGETSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822533-03-8
Record name 3-{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl}propanoic acid
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